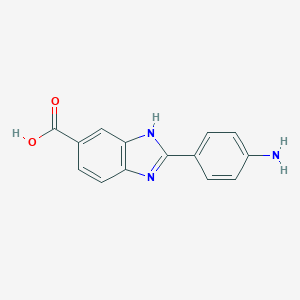![molecular formula C26H25N3O9 B062764 Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 169181-35-5](/img/structure/B62764.png)
Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Conformationally Constrained Tryptophan Derivatives
Research into tryptophan derivatives, similar in structure to the compound , has focused on their use in peptide and peptoid conformation studies. For example, Horwell et al. (1994) synthesized novel 3,4-fused tryptophan analogs, which include a ring that bridges the α-carbon and the 4-position of the indole ring. This limits the conformational flexibility of the side chain, thus aiding in conformation elucidation studies (Horwell, D., Nichols, P. D., Ratcliffe, G., & Roberts, E., 1994).
Synthesis and Antiviral Activity
A study by Ivashchenko et al. (2014) on similar indole derivatives examined their synthesis and potential antiviral activity. The research involved synthesizing new substituted ethyl esters and their derivatives, testing their activity against influenza and hepatitis C viruses. It was found that most synthesized compounds were not notably active against these viruses, highlighting the importance of chemical structure in determining biological activity (Ivashchenko, A. et al., 2014).
Synthesis of Related Compounds
Various studies have focused on the synthesis of compounds related to the structure , exploring their chemical properties and potential applications. For instance, Yokoyama et al. (1991) conducted synthetic studies of indoles and related compounds, providing valuable insights into the synthesis methods and the chemical behavior of such molecules (Yokoyama, Y., Suzuki, H., Matsumoto, S., Sunaga, Y., Tani, M., & Murakami, Y., 1991).
Propriétés
Numéro CAS |
169181-35-5 |
|---|---|
Formule moléculaire |
C26H25N3O9 |
Poids moléculaire |
523.5 g/mol |
Nom IUPAC |
methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C26H25N3O9/c1-26(25(34)38-5)23(32)18-17-12(10-30)9-29(14(17)8-15(31)20(18)28-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)27-13/h6-9,27-28,30-31H,10H2,1-5H3/t26-/m1/s1 |
Clé InChI |
OXYZQOYSQSPFMI-AREMUKBSSA-N |
SMILES isomérique |
C[C@@]1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC |
SMILES |
CC1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC |
SMILES canonique |
CC1(C(=O)C2=C3C(=CC(=C2N1)O)N(C=C3CO)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)C(=O)OC |
Synonymes |
Benzo1,2-b:4,3-bdipyrrole-2-carboxylic acid, 1,2,3,6-tetrahydro-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl-, methyl ester, (2R)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



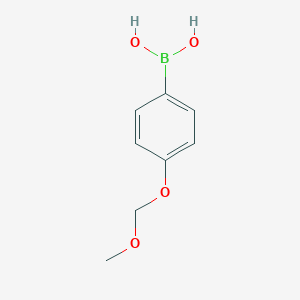
![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)


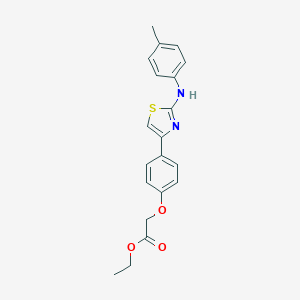

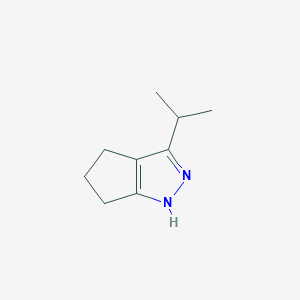
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)
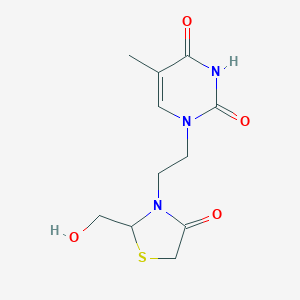

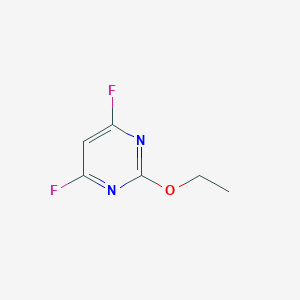
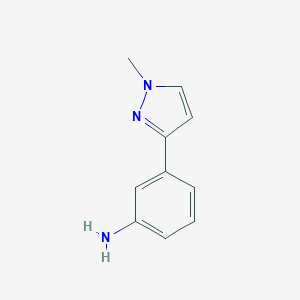
![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)
